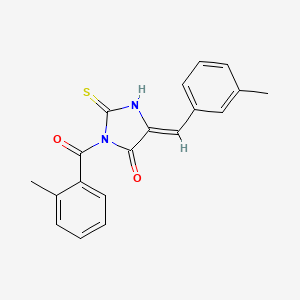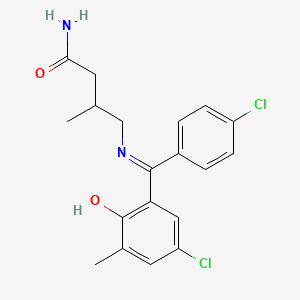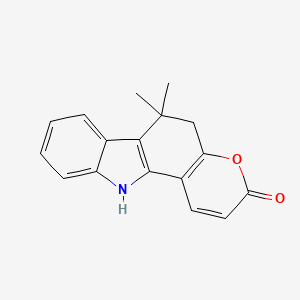
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- is a complex organic compound belonging to the class of pyrano[3,2-a]carbazoles
Synthetic Routes and Reaction Conditions:
Iron-Mediated Oxidative Cyclisation: This method involves the use of iron catalysts to facilitate the oxidative cyclisation of precursor molecules to form pyrano[3,2-a]carbazole structures.
Palladium-Catalysed Synthesis: Palladium(II) catalysts are employed to achieve the total synthesis of pyrano[3,2-a]carbazole alkaloids through oxidative cyclisation of diarylamines[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 ....
Acid-Catalysed Tandem Reactions: Acid catalysts can be used to promote tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols to synthesize pyrano[3,2-c]quinolones and furo[3,2-c]quinolones.
Industrial Production Methods: Industrial production of pyrano[3,2-a]carbazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often adapted from laboratory-scale procedures to meet industrial standards.
Types of Reactions:
Oxidation: Pyrano[3,2-a]carbazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrano[3,2-a]carbazole ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidized Products: These can include hydroxylated, carboxylated, or other oxidized derivatives.
Reduced Products: Reduced derivatives may exhibit different physical and chemical properties.
Substituted Products: Substitution reactions can lead to the formation of a wide range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit biological activities, including antitumor, anti-inflammatory, and antifungal properties[_{{{CITATION{{{_4{Efficient synthesis of pyrano 3,2- - Springer.
Medicine: Some derivatives have shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Mechanism of Action
Pyrano[3,2-a]carbazole derivatives are compared with other similar compounds, such as pyrano[2,3-b]carbazoles and furo[3,2-c]quinolones[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 .... These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of pyrano[3,2-a]carbazole derivatives lies in their specific chemical structure and the resulting biological effects.
Comparison with Similar Compounds
Pyrano[2,3-b]carbazoles
Furo[3,2-c]quinolones
Other pyrano-fused derivatives
Properties
CAS No. |
127040-34-0 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6,6-dimethyl-5,11-dihydropyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-13-11(7-8-14(19)20-13)16-15(17)10-5-3-4-6-12(10)18-16/h3-8,18H,9H2,1-2H3 |
InChI Key |
RCLSWBZKCNXMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


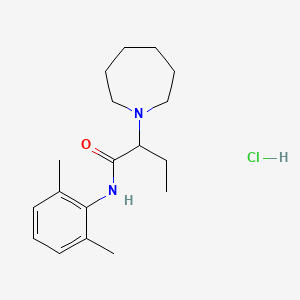


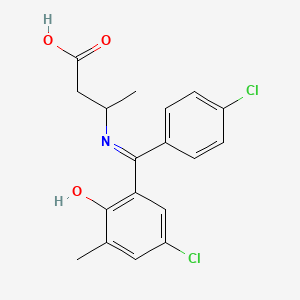
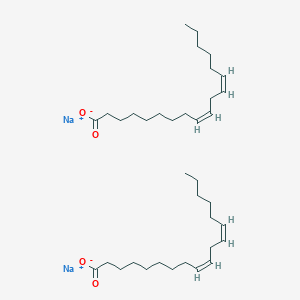
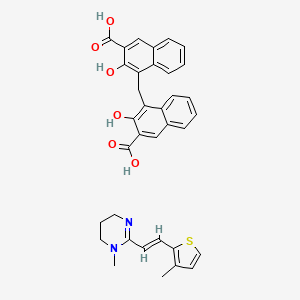
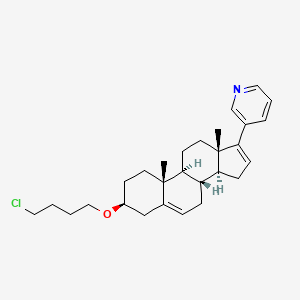
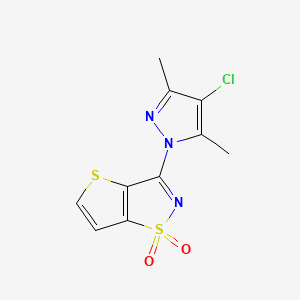
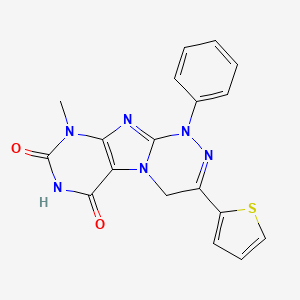
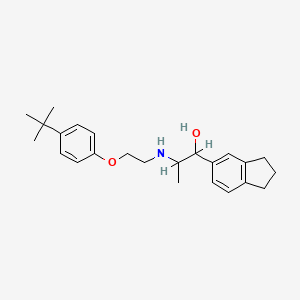
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)

